molecular formula C14H10BrN3OS2 B2430409 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034496-49-4

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2430409
CAS No.: 2034496-49-4
M. Wt: 380.28
InChI Key: GKAVVPARLRWLHY-UHFFFAOYSA-N
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Description

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a bromine atom, a pyrazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid. This reaction is often mediated by titanium tetrachloride (TiCl₄), resulting in the formation of an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiophene and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfur atom in the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

Compounds containing thiophene and pyrazine rings are known for their biological activity, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry

In the industrial sector, this compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but lacks the thiophen-2-yl group on the pyrazine ring.

    4-chloro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is unique due to the specific combination of bromine, pyrazine, and thiophene rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-bromo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS2/c15-9-6-12(21-8-9)14(19)18-7-10-13(17-4-3-16-10)11-2-1-5-20-11/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVVPARLRWLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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